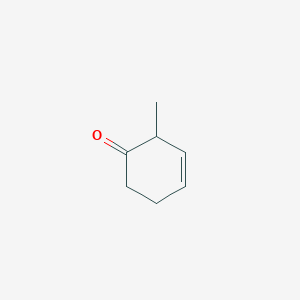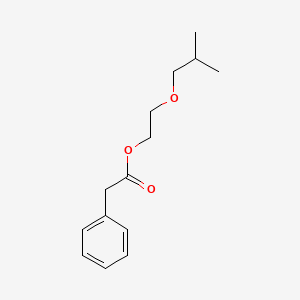
2-(2-Methylpropoxy)ethyl 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropoxy)ethyl 2-phenylacetate is an organic compound with the molecular formula C14H20O3. . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The general reaction scheme is as follows:
Phenylacetic acid+2-(2-methylpropoxy)ethanolH2SO42-(2-Methylpropoxy)ethyl 2-phenylacetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and 2-(2-methylpropoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Phenylacetic acid and 2-(2-methylpropoxy)ethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
2-(2-Methylpropoxy)ethyl 2-phenylacetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release phenylacetic acid and 2-(2-methylpropoxy)ethanol, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylacetate: Similar ester structure but with an ethyl group instead of a 2-(2-methylpropoxy)ethyl group.
Methyl phenylacetate: Similar ester structure but with a methyl group instead of a 2-(2-methylpropoxy)ethyl group.
Uniqueness
2-(2-Methylpropoxy)ethyl 2-phenylacetate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. The presence of the 2-(2-methylpropoxy)ethyl group can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications in research and industry .
Properties
CAS No. |
5471-52-3 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2-methylpropoxy)ethyl 2-phenylacetate |
InChI |
InChI=1S/C14H20O3/c1-12(2)11-16-8-9-17-14(15)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
PWTZLPZAMBTJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


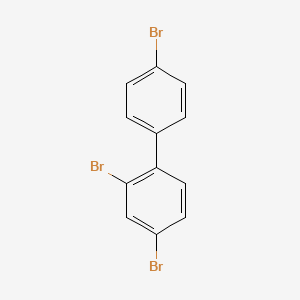
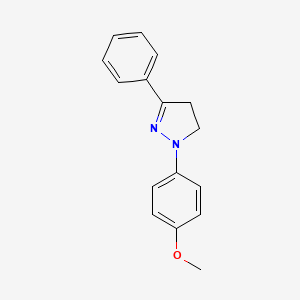
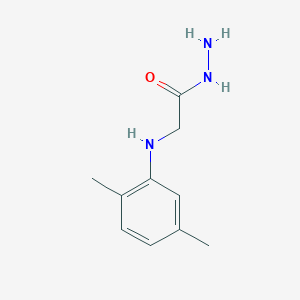
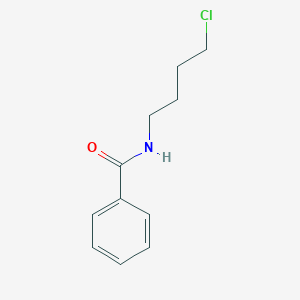
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
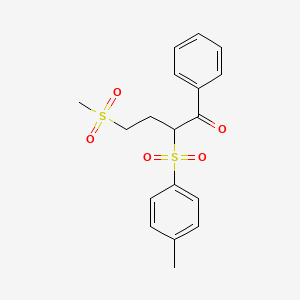
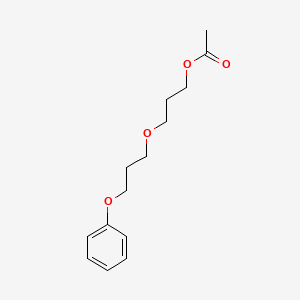
![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
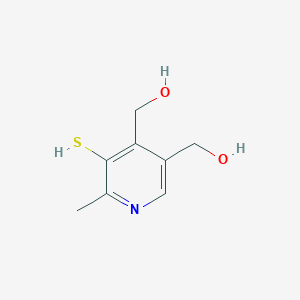

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
